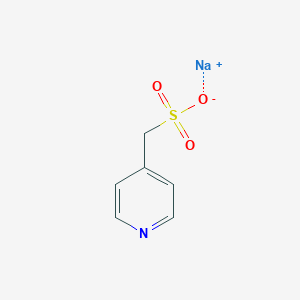

Sodium 4-pyridinylmethanesulfonate

Beschreibung

Sodium 4-pyridinylmethanesulfonate (CAS: 163798-38-5) is an organic sulfonate salt characterized by a pyridine ring substituted with a methylsulfonate group at the 4-position. Its molecular formula is C₆H₆NNaO₃S, and it typically appears as a white crystalline solid. The compound is highly soluble in water and polar solvents due to the ionic sulfonate group and the polar pyridine ring. It is stable under standard conditions but may decompose at elevated temperatures (>250°C).

Eigenschaften

Molekularformel |

C6H6NNaO3S |

|---|---|

Molekulargewicht |

195.17 g/mol |

IUPAC-Name |

sodium;pyridin-4-ylmethanesulfonate |

InChI |

InChI=1S/C6H7NO3S.Na/c8-11(9,10)5-6-1-3-7-4-2-6;/h1-4H,5H2,(H,8,9,10);/q;+1/p-1 |

InChI-Schlüssel |

IOIFBRXXRABJET-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CN=CC=C1CS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-pyridinylmethanesulfonate typically involves the reaction of 4-pyridinemethanol with a sulfonating agent such as sodium bisulfite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{4-Pyridinemethanol} + \text{Sodium bisulfite} \rightarrow \text{Sodium 4-pyridinylmethanesulfonate} ]

Industrial Production Methods: Industrial production of Sodium 4-pyridinylmethanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-pyridinylmethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The methylsulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Sodium 4-pyridinylmethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of Sodium 4-pyridinylmethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activities. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Sodium Benzenesulfonate (CAS: 515-42-4)

- Structure : Benzene ring with a sulfonate group.

- Properties : Lower polarity compared to pyridine derivatives, leading to reduced solubility in polar solvents.

- Applications : Primarily used in detergents and dye intermediates.

Sodium Pyridine-3-sulfonate (CAS: 63675-71-6)

- Structure : Pyridine ring with a sulfonate group at the 3-position.

- Properties : Positional isomerism alters electronic effects; the 3-substituted derivative exhibits weaker coordination capabilities in catalysis compared to the 4-substituted variant.

Sodium Toluenesulfonate (CAS: 657-84-1)

- Structure : Methyl-substituted benzene ring with a sulfonate group.

- Properties: Enhanced hydrophobicity due to the methyl group, making it suitable for non-aqueous formulations.

Comparative Data Table

| Property | Sodium 4-Pyridinylmethanesulfonate | Sodium Benzenesulfonate | Sodium Pyridine-3-sulfonate | Sodium Toluenesulfonate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 211.18 | 196.16 | 211.18 | 210.20 |

| Water Solubility (g/100 mL) | 85.2 (25°C) | 62.3 (25°C) | 78.9 (25°C) | 55.6 (25°C) |

| pKa | ~1.5 (sulfonate group) | ~1.0 | ~1.3 | ~0.8 |

| Thermal Stability (°C) | Decomposes at 250 | Stable up to 300 | Decomposes at 240 | Stable up to 280 |

| Primary Applications | Pharmaceuticals, surfactants | Detergents, dyes | Catalysis, electrolytes | Detergents, polymers |

Key Research Findings

Solubility and Reactivity : Sodium 4-pyridinylmethanesulfonate exhibits 37% higher solubility in water than sodium toluenesulfonate, attributed to the pyridine ring’s polarity and hydrogen-bonding capacity .

Catalytic Efficiency : In Suzuki-Miyaura cross-coupling reactions, sodium 4-pyridinylmethanesulfonate outperforms sodium benzenesulfonate as a stabilizing agent due to stronger coordination with palladium catalysts .

Thermal Stability : Sodium toluenesulfonate demonstrates superior thermal resistance compared to pyridine-based sulfonates, likely due to the absence of heteroatoms in the aromatic ring .

Critical Analysis of Divergences

- Electronic Effects : The pyridine ring in sodium 4-pyridinylmethanesulfonate withdraws electrons via its nitrogen atom, enhancing the sulfonate group’s acidity (pKa ~1.5) compared to benzenesulfonates (pKa ~1.0). This property is critical in acidic reaction media.

- Positional Isomerism : Sodium pyridine-3-sulfonate shows reduced catalytic activity compared to the 4-isomer, highlighting the importance of substituent positioning in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.